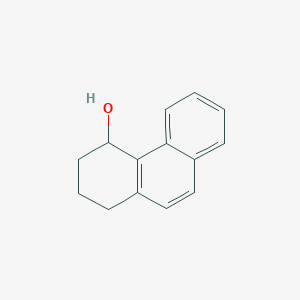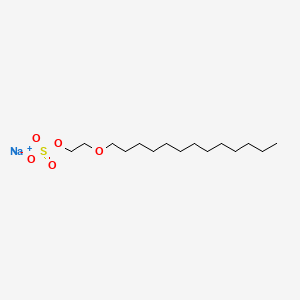
Sodium 2-(tridecyloxy)ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in detergents, shampoos, and other personal care products. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which are both widely used in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polyethylene glycol tridecyl ether sulfate sodium salt is synthesized through the reaction of tridecyl alcohol with ethylene oxide to form polyethylene glycol tridecyl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to produce the final product .
Industrial Production Methods
The industrial production of polyethylene glycol tridecyl ether sulfate sodium salt typically involves continuous reactors, such as falling film reactors, to ensure efficient and consistent sulfation. The process includes the polymerization of tridecyl alcohol and ethylene oxide, followed by sulfation and neutralization .
Analyse Des Réactions Chimiques
Types of Reactions
Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Major Products
Substitution Reactions: The major products include substituted ethers and sulfates.
Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Applications De Recherche Scientifique
Polyethylene glycol tridecyl ether sulfate sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polyethylene glycol lauryl ether sulfate sodium salt
- Polyethylene glycol stearyl ether sulfate sodium salt
- Polyethylene glycol cetyl ether sulfate sodium salt
Uniqueness
Polyethylene glycol tridecyl ether sulfate sodium salt is unique due to its specific hydrophobic chain length (tridecyl group), which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring strong emulsifying and foaming properties .
Propriétés
Numéro CAS |
128664-34-6 |
|---|---|
Formule moléculaire |
C15H31NaO5S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
sodium;2-tridecoxyethyl sulfate |
InChI |
InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |
Clé InChI |
ZBWSHGCWHFPLBI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
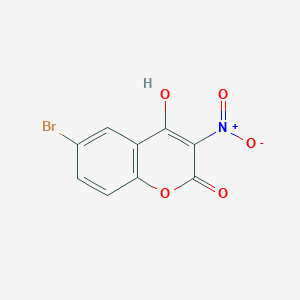


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
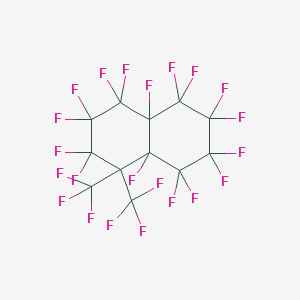
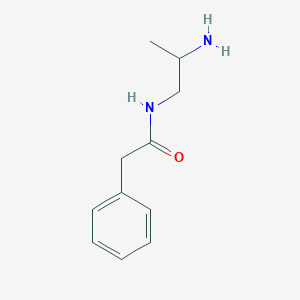
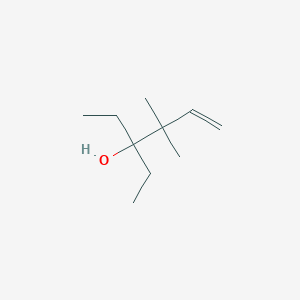
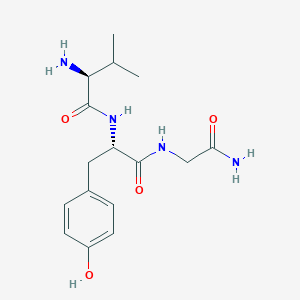
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
